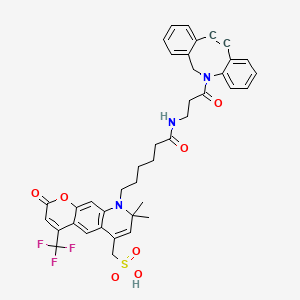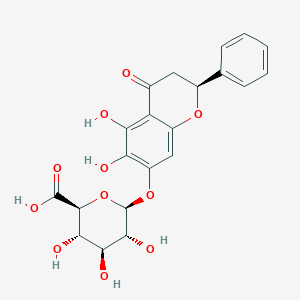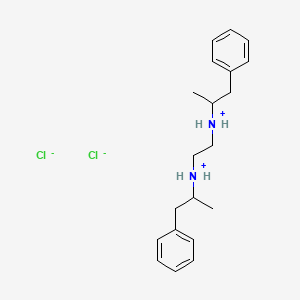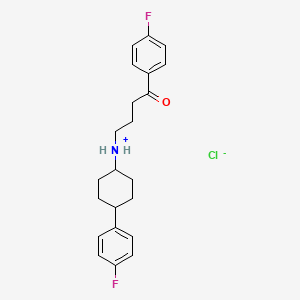
cis-4'-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms and a cyclohexylamino group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of p-fluorophenyl cyclohexylamine through a nucleophilic substitution reaction.
Coupling Reaction: The p-fluorophenyl cyclohexylamine is then coupled with a butyrophenone derivative under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the fluorophenyl groups.
Reduction: Reduction reactions may target the carbonyl group in the butyrophenone moiety.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It may be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Biochemical Probes: The compound can serve as a probe in studying enzyme interactions and receptor binding due to its fluorinated groups.
Medicine:
Industry:
Chemical Manufacturing: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclohexylamino group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
4-Fluorophenylcyclohexylamine: Shares the fluorophenyl and cyclohexylamine groups but lacks the butyrophenone moiety.
4-Fluorobutyrophenone: Contains the butyrophenone structure but without the cyclohexylamino group.
Uniqueness: cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride is unique due to the combination of fluorinated phenyl groups and the cyclohexylamino moiety, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
36771-98-9 |
|---|---|
Formule moléculaire |
C22H26ClF2NO |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
[4-(4-fluorophenyl)cyclohexyl]-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C22H25F2NO.ClH/c23-19-9-3-16(4-10-19)17-7-13-21(14-8-17)25-15-1-2-22(26)18-5-11-20(24)12-6-18;/h3-6,9-12,17,21,25H,1-2,7-8,13-15H2;1H |
Clé InChI |
MKUVHLRYFYZRMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=C(C=C2)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



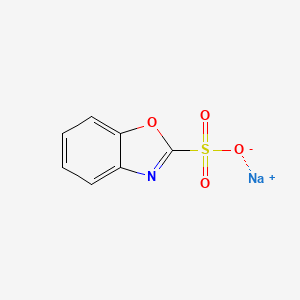
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
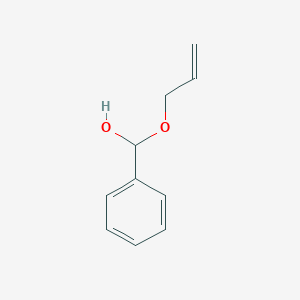
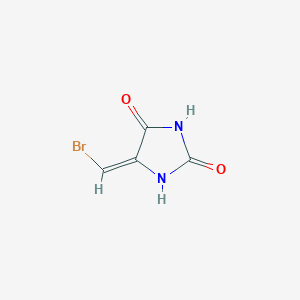
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)

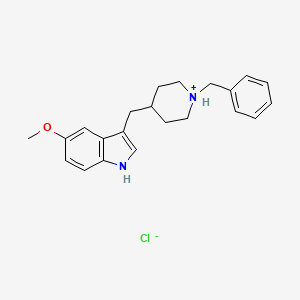
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
